molecular formula C25H30N6O2S B12342063 3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide

3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide

Cat. No.: B12342063
M. Wt: 478.6 g/mol
InChI Key: XGFFZGJEWLHSHH-UHFFFAOYSA-N
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Description

3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms

Preparation Methods

The synthesis of 3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the core structure: This involves the cyclization of precursors to form the tricyclic core.

    Functionalization: Introduction of the methoxyphenyl and methylsulfanylphenyl groups through substitution reactions.

    Amidation: Formation of the propanamide moiety through reaction with appropriate amines.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylsulfanyl groups can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The aromatic rings can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar compounds include other tricyclic structures with aromatic rings and heteroatoms, such as:

These compounds share structural similarities but differ in their specific functional groups and potential applications. The uniqueness of 3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide lies in its combination of methoxyphenyl and methylsulfanylphenyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H30N6O2S

Molecular Weight

478.6 g/mol

IUPAC Name

3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]-N-[(4-methylsulfanylphenyl)methyl]propanamide

InChI

InChI=1S/C25H30N6O2S/c1-33-19-7-5-18(6-8-19)21-15-22-25-28-27-23(30(25)13-14-31(22)29-21)11-12-24(32)26-16-17-3-9-20(34-2)10-4-17/h3-10,13-14,21-22,25,28-29H,11-12,15-16H2,1-2H3,(H,26,32)

InChI Key

XGFFZGJEWLHSHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)CCC(=O)NCC5=CC=C(C=C5)SC

Origin of Product

United States

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